

Mal-PEG2-oxyamine CAS number and molecular weight

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Compound of Interest

Compound Name: Mal-PEG2-oxyamine

Cat. No.: B8103942

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An In-Depth Technical Guide to Mal-PEG2-oxyamine

For researchers, scientists, and drug development professionals, **Mal-PEG2-oxyamine** is a valuable heterobifunctional crosslinker. This guide provides a comprehensive overview of its properties and applications, with a focus on bioconjugation techniques.

Core Properties of Mal-PEG2-oxyamine

Mal-PEG2-oxyamine is a versatile molecule used in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a maleimide group, an oxyamine group, and a two-unit polyethylene glycol (PEG) spacer.[2]

Property	Value	Reference
CAS Number	1146245-73-9	[1]
Molecular Weight	244.24 g/mol	[3]
Chemical Formula	C10H16N2O5	
Appearance	Colorless to light yellow oil	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, and DMF	
Storage	Store at -20°C for long-term stability	

A related compound, **Mal-PEG2-oxyamine** TFA, is the trifluoroacetic acid salt form and has a molecular weight of 358.27 g/mol .

Bioconjugation and Mechanism of Action

The utility of **Mal-PEG2-oxyamine** lies in its two distinct reactive groups, which allow for sequential or orthogonal conjugation of two different molecules.

- **Maleimide Group:** This group selectively reacts with sulfhydryl (thiol) groups, most commonly found on cysteine residues within proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond and proceeds efficiently at a pH range of 6.5-7.5.
- **Oxyamine Group:** The aminooxy (oxyamine) functionality specifically reacts with carbonyl groups (aldehydes or ketones) to form a stable oxime linkage.

The PEG2 spacer enhances the solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules to minimize steric hindrance.

Experimental Protocols

Below are representative protocols for the use of **Mal-PEG2-oxyamine** in bioconjugation.

Protocol 1: Two-Step Protein-Small Molecule Conjugation

This protocol outlines the conjugation of a protein (containing a cysteine residue) to a small molecule that has been engineered to contain an aldehyde or ketone group.

Materials:

- Protein with an accessible cysteine residue
- Small molecule with a carbonyl group
- **Mal-PEG2-oxyamine**
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
- Reducing agent (e.g., TCEP)
- Quenching reagent (e.g., N-acetylcysteine)
- Anhydrous DMSO or DMF
- Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Reaction of **Mal-PEG2-oxyamine** with Protein

- Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.
- (Optional) Disulfide Bond Reduction: If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
- Linker Preparation: Immediately before use, dissolve **Mal-PEG2-oxyamine** in anhydrous DMSO or DMF to a concentration of 10-20 mM.

- Conjugation: Add a 10- to 20-fold molar excess of the **Mal-PEG2-oxyamine** solution to the protein solution.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove excess, unreacted linker using size-exclusion chromatography or dialysis.

Step 2: Reaction of Protein-Linker Conjugate with Small Molecule

- pH Adjustment: Adjust the pH of the purified protein-linker conjugate solution to 4.5-5.5 to facilitate oxime ligation.
- Small Molecule Addition: Add a 10- to 50-fold molar excess of the carbonyl-containing small molecule.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
- Final Purification: Purify the final protein-small molecule conjugate using size-exclusion chromatography to remove unreacted small molecules.

Protocol 2: PROTAC Synthesis

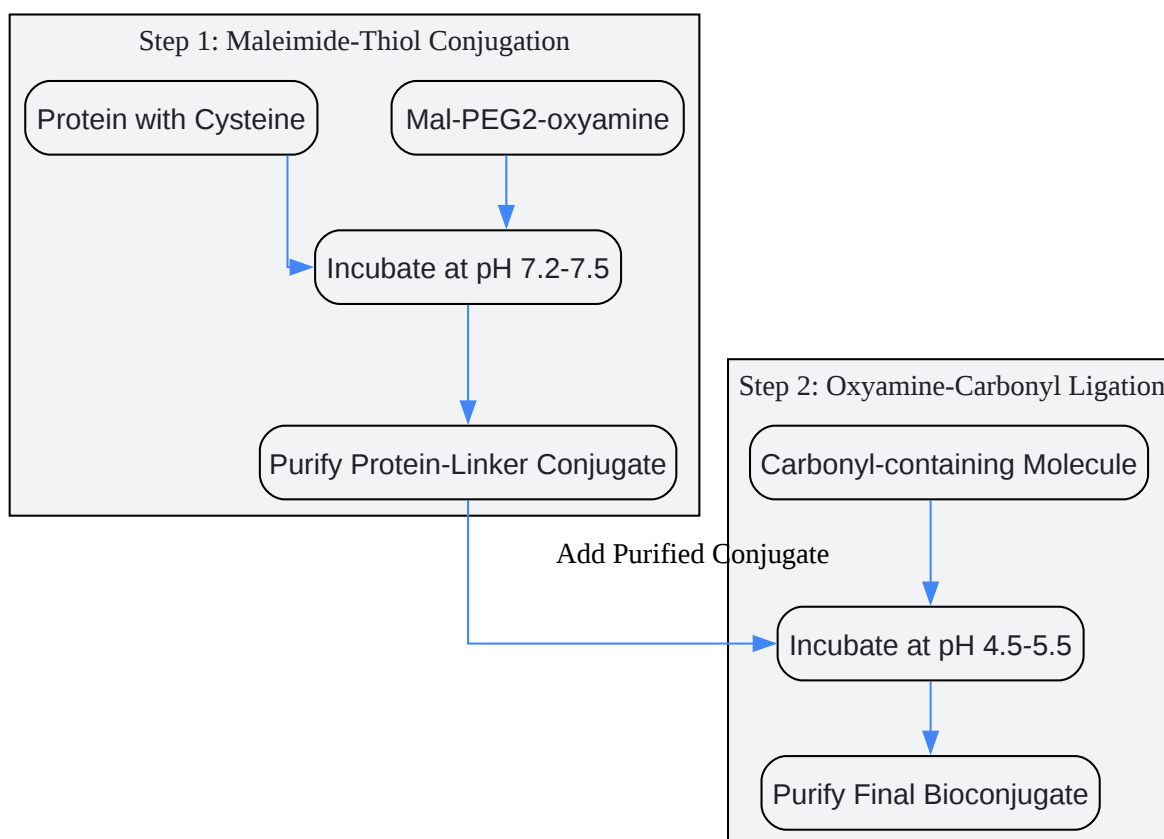
In PROTAC synthesis, **Mal-PEG2-oxyamine** can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The synthetic strategy will depend on the functional groups available on each ligand.

General Strategy:

- One ligand (e.g., the E3 ligase ligand) is modified to contain a carbonyl group, while the other ligand (for the target protein) is modified to have a thiol group.
- The thiol-containing ligand is reacted with the maleimide group of **Mal-PEG2-oxyamine**.
- The resulting conjugate is then purified and subsequently reacted with the carbonyl-containing ligand via the oxyamine group to form the final PROTAC.

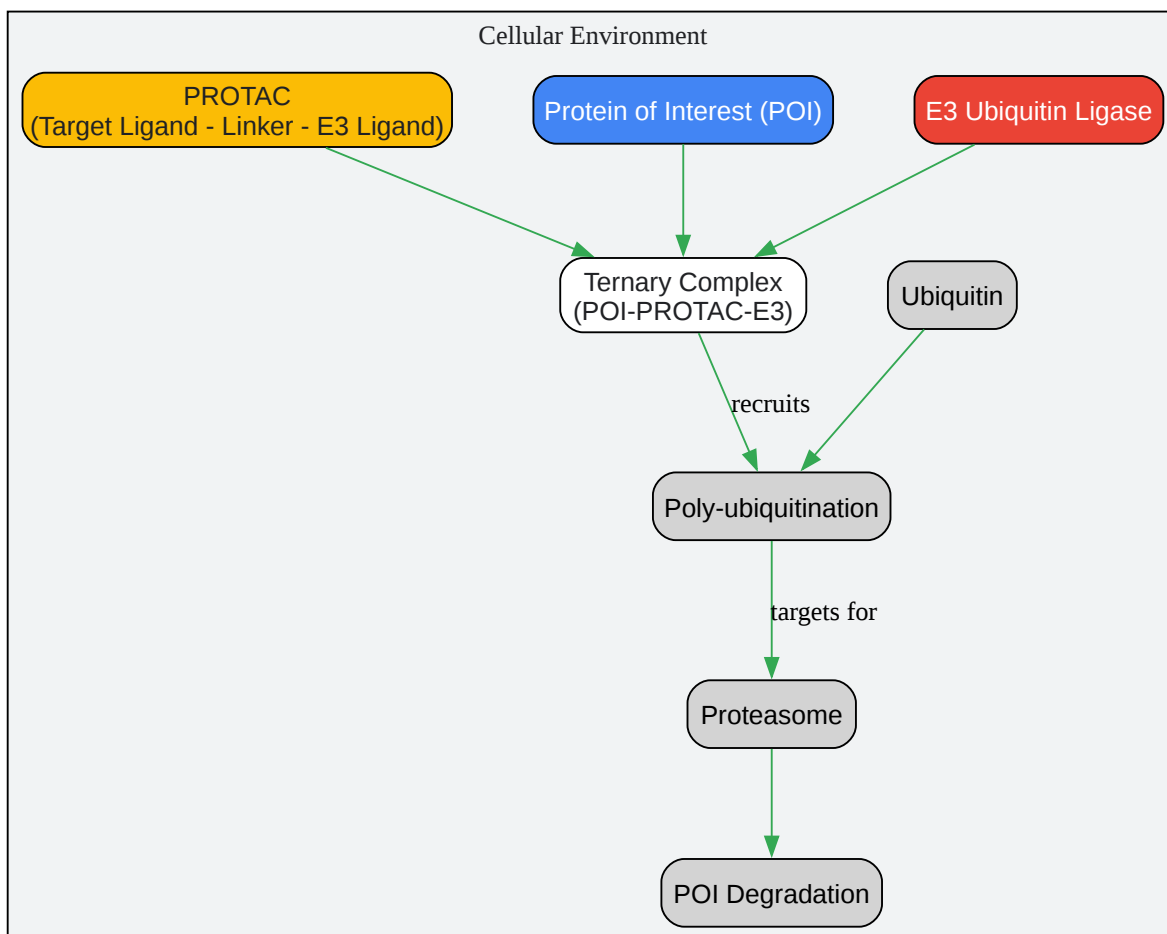
Visualizing Workflows and Pathways

To better illustrate the applications of **Mal-PEG2-oxyamine**, the following diagrams depict a typical experimental workflow and the general mechanism of a PROTAC.



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Caption: A general workflow for a two-step bioconjugation using **Mal-PEG2-oxyamine**.



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Caption: The mechanism of action for a PROTAC, which can be synthesized using **Mal-PEG2-oxyamine**.

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